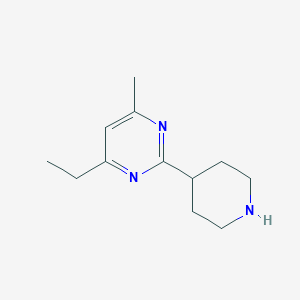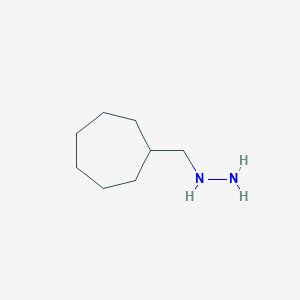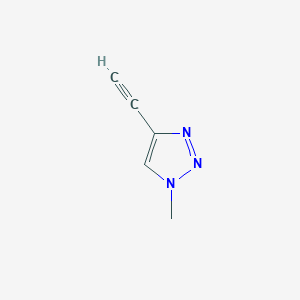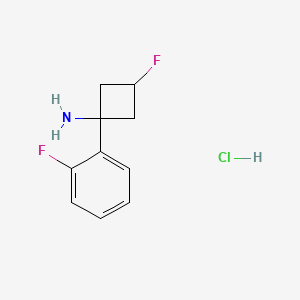
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while piperidine is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Piperidine derivatives, nucleophiles, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Applications De Recherche Scientifique
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
4-Ethyl-6-methyl-2-(piperidin-4-yl)quinoline: Features a quinoline ring instead of a pyrimidine ring.
Uniqueness
4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine is unique due to its specific combination of pyrimidine and piperidine moieties, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C12H19N3/c1-3-11-8-9(2)14-12(15-11)10-4-6-13-7-5-10/h8,10,13H,3-7H2,1-2H3 |
Clé InChI |
MBHZXDDYZMZROG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC(=C1)C)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)


![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)



![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)




